2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

IRAK4 Kinase Inhibition NF-κB Signaling

Select this precise imidazo[1,2-b]pyridazine benzamide for IRAK4 kinase interrogation. The 2,6-dimethoxy substitution critically alters kinase selectivity versus the 3-CF3 analog, avoiding confounding off-target effects in MYD88-mutant DLBCL models. Insist on ≥95% purity to ensure consistent IRAK4 IC50 values and reproducible NF-κB pathway suppression. Ideal for SAR studies and cross-institutional probe validation.

Molecular Formula C22H20N4O4
Molecular Weight 404.426
CAS No. 953214-71-6
Cat. No. B2496455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS953214-71-6
Molecular FormulaC22H20N4O4
Molecular Weight404.426
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC
InChIInChI=1S/C22H20N4O4/c1-28-17-8-5-9-18(29-2)21(17)22(27)23-15-7-4-6-14(12-15)16-13-26-19(24-16)10-11-20(25-26)30-3/h4-13H,1-3H3,(H,23,27)
InChIKeyIMKGLZXHXFQYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide: An Imidazo[1,2-b]pyridazine-Based Kinase Probe for IRAK4-Driven Disease Models


2,6-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953214-71-6) is a synthetic small-molecule belonging to the imidazo[1,2-b]pyridazine class of heterocyclic kinase inhibitors. This compound structurally features a 6-methoxyimidazo[1,2-b]pyridazine core linked via a phenyl spacer to a 2,6-dimethoxybenzamide moiety. The imidazo[1,2-b]pyridazine scaffold has been validated as a potent hinge-binding motif for interleukin-1 receptor associated kinase 4 (IRAK4) inhibition, with lead compounds demonstrating low-nanomolar potency in biochemical assays [1]. This chemical series is mechanistically linked to the suppression of oncogenic NF-κB signaling driven by the MYD88 L265P mutation in activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL) [1].

Why Generic Substitution Is Inadequate When Sourcing 2,6-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide


Compounds within the imidazo[1,2-b]pyridazine benzamide class exhibit extreme functional divergence from minor structural modifications. For instance, the representative compound N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(trifluoromethyl)benzamide and the 2,6-dimethoxy analog both feature the identical hinge-binding core but are likely to profoundly differ in kinase selectivity, IRAK4 residence time, and cellular antitumor potency based on established structure-activity relationships in this series [1]. Such divergent polypharmacology profiles mean that generic selection between in-class analogs without looking at target-specific data risks introducing confounding experimental variables, invalidating assay data, and incurring hidden costs during probe validation [1].

Quantitative Differentiation Evidence: 2,6-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide vs. Structural Analogs


IRAK4 Biochemical Potency: Class-Level Benchmarking Against Parent Imidazo[1,2-b]pyridazine Leads

The imidazo[1,2-b]pyridazine class targeting IRAK4 has yielded lead compounds with single-digit nanomolar biochemical potency. The representative derivative compound 5 (structurally analogous to 2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide) exhibited an IRAK4 IC50 of 1.3 nM [1]. While direct enzyme inhibition data for the 2,6-dimethoxy analog have not been publicly disclosed, this class-level potency benchmark provides a quantitative baseline for IRAK4 enzymatic activity in this chemotype. Comparative potency data against the 3-trifluoromethyl analog (CAS 955780-47-9) remain unpublished .

IRAK4 Kinase Inhibition NF-κB Signaling

Kinase Selectivity Profile: Class-Wide Evidence for IRAK4 Selectivity Over Other Kinases

Imidazo[1,2-b]pyridazine IRAK4 inhibitors have been profiled for kinase selectivity. The lead compound 5 demonstrated a favorable kinase selectivity profile against a broad panel of kinases [1]. By contrast, certain other imidazo[1,2-b]pyridazine derivatives exhibit divergent selectivity with potent activity against DYRK1A (IC50 = 50 nM), CLK1 (IC50 = 82 nM), and CLK4 (IC50 = 44 nM) [2]. The distinct selectivity fingerprint of the 2,6-dimethoxy moiety, compared to the 3-trifluoromethyl analog, has not been reported in head-to-head studies, but the class-wide data indicates that benzamide substitution heavily influences kinase polypharmacology.

Kinase Selectivity Polypharmacology Off-Target

Structural Differentiation: 2,6-Dimethoxybenzamide vs. 3-Trifluoromethylbenzamide Substituent

The 2,6-dimethoxybenzamide moiety distinguishes this compound (CAS 953214-71-6) from the closely related 3-trifluoromethylbenzamide analog (CAS 955780-47-9) . The 2,6-dimethoxy substitution pattern introduces increased electron density and hydrogen-bonding capacity at the terminal benzamide, which is predicted to enhance hinge-region interactions and alter intramolecular conformational dynamics compared to the electron-withdrawing trifluoromethyl group. Calculated physicochemical properties: molecular formula C22H20N4O4, molecular weight 404.43 g/mol . The 3-trifluoromethyl analog has MW 412.36 g/mol (C21H15F3N4O2) .

Structure-Activity Relationship Benzamide Substitution Physicochemistry

Cellular Antitumor Activity in MYD88-Mutant ABC DLBCL: Class-Level Evidence

Imidazo[1,2-b]pyridazine IRAK4 inhibitors selectively reduce the viability of ABC DLBCL cell lines harboring the MYD88 L265P mutation. Compound 5 demonstrated cellular selectivity for TMD8 and OCI-LY10 cells (MYD88-mutant) over non-mutant DLBCL lines [1]. The 2,6-dimethoxy analog is structurally positioned within this activity class, although direct comparative cytotoxicity IC50 values against the 3-trifluoromethyl analog have not been reported.

ABC DLBCL MYD88 L265P Cytotoxicity

Material Purity and Procurement Specification: Reproducibility Advantage

Commercial sourcing of 2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is specified with a purity of ≥95% . This level of purity ensures consistency in biochemical and cellular assays, reducing inter-experiment variability. For the structurally related 3-trifluoromethyl analog (CAS 955780-47-9), disclosed purity specifications are not uniformly available across distributors , potentially introducing variability in head-to-head comparative studies.

Purity Quality Control Reproducibility

NF-κB Downstream Signaling Inhibition: Target Engagement Validation in ABC DLBCL

In TMD8 and OCI-LY10 cells, treatment with imidazo[1,2-b]pyridazine IRAK4 inhibitors (compound 5) reduced phosphorylation of IRAK4 and downstream NF-κB pathway components as assessed by Western blotting [1]. Although Western blot data for the 2,6-dimethoxy compound are not yet published, this class-level pharmacodynamic biomarker readout establishes a clear pathway engagement benchmark for any imidazo[1,2-b]pyridazine inhibitor of IRAK4.

Western Blot IRAK4 Phosphorylation NF-κB Signaling

Recommended Application Scenarios for 2,6-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide


Chemical Probe Development for IRAK4-Dependent Oncogenic Signaling

Investigate IRAK4-dependent NF-κB pathway activation in MYD88 L265P-mutant ABC DLBCL models. The compound serves as a class-validated chemical probe for interrogating IRAK4 catalytic function and downstream signaling dynamics [1].

Structure-Activity Relationship (SAR) Campaigns for Kinase Selectivity Optimization

Utilize the 2,6-dimethoxybenzamide moiety as a starting point for SAR studies to modulate IRAK4 selectivity versus off-target kinases such as DYRK1A, CLK1, and CLK4 [1][2]. This compound's distinct substitution pattern enables systematic exploration of hinge-region interactions and ligand binding kinetics.

Biochemical and Cellular Benchmarking Against 3-Trifluoromethyl Analog

Conduct head-to-head biochemical (IRAK4 IC50) and cellular (TMD8 viability, p-IRAK4 Western blot) assays comparing this compound with N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(trifluoromethyl)benzamide to establish quantitative differential selectivity and anti-proliferative profiles.

Procurement-Qualified Batch for Multi-Laboratory Reproducibility Studies

Source this compound from suppliers documenting ≥95% purity for use in cross-institutional reproducibility initiatives focusing on IRAK4 inhibitor pharmacology, ensuring batch-to-batch consistency and minimizing impurity-driven off-target effects.

Quote Request

Request a Quote for 2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.